(S)-1-Cbz-3-Boc-Aminopiperidine

Overview

Description

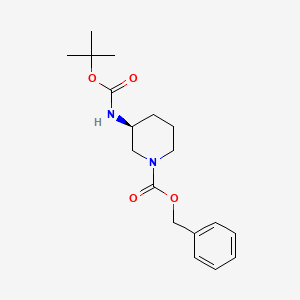

(S)-1-Cbz-3-Boc-Aminopiperidine is a chiral piperidine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group at the amino group. These protecting groups are crucial for the compound’s stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-Aminopiperidine.

Protection of the Amino Group: The amino group is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Piperidine Nitrogen: The piperidine nitrogen is then protected with a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-3-Boc-Aminopiperidine undergoes various chemical reactions, including:

Hydrogenation: Removal of the Cbz protecting group using hydrogen gas in the presence of a palladium catalyst.

Acidic Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Acidic Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Nucleophilic Substitution: Various alkyl halides or sulfonates, in the presence of a base like sodium hydride (NaH).

Major Products:

Deprotected Amines: Removal of protecting groups yields the free amine derivatives.

Substituted Piperidines: Nucleophilic substitution reactions result in substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves several steps, including:

- Starting Materials : The synthesis often begins with readily available piperidine derivatives.

- Protecting Group Strategies : The introduction of the Boc group protects the amine functionality, facilitating subsequent reactions.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. It has been used as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been employed in the preparation of chiral amino acid derivatives that are essential for designing new therapeutic agents.

Case Study: Synthesis of Chiral Dipeptides

A study demonstrated that this compound can be utilized to synthesize chiral N-Boc- and N-nosyl-dipeptides with high enantiomeric purity. These dipeptides were formed through nucleophilic substitution reactions involving chiral triflate esters, yielding products with significant yields (48–81%) .

Peptide Synthesis

The compound is also integral to peptide synthesis methodologies, particularly in solid-phase peptide synthesis (SPPS). Its ability to act as a chiral auxiliary allows for the selective formation of peptide bonds, leading to complex structures.

Case Study: Peptidomimetic Synthesis

Research highlighted the use of this compound in synthesizing peptidomimetics for drug discovery targeting Alzheimer’s disease. The compound's unique structural features facilitate the design of inhibitors that mimic peptide interactions .

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to synthesize bioactive molecules. The protecting groups (Cbz and Boc) facilitate selective reactions at specific sites, enabling the construction of complex molecular architectures.

Comparison with Similar Compounds

(S)-1-Cbz-3-Boc-Piperidine: Similar structure but lacks the amino group.

(S)-1-Cbz-3-Aminopiperidine: Similar structure but lacks the Boc protecting group.

(S)-1-Boc-3-Aminopiperidine: Similar structure but lacks the Cbz protecting group.

Uniqueness: (S)-1-Cbz-3-Boc-Aminopiperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and reactivity. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

(S)-1-Cbz-3-Boc-Aminopiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and utility as an intermediate in drug synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, complemented by data tables and case studies.

Overview of this compound

This compound is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group. Its structure allows for various modifications, making it a versatile building block in the synthesis of biologically active compounds.

The biological activity of this compound largely depends on its conversion into active forms through the removal of protecting groups in vivo. This prodrug behavior allows it to interact with specific molecular targets, potentially influencing various biological pathways. The compound's ability to act as a precursor for more complex molecules enhances its relevance in drug development.

Antimicrobial Properties

Research indicates that derivatives of aminopiperidines, including this compound, exhibit antimicrobial activity. For instance, studies have shown that modifications on the piperidine ring can enhance the potency against certain bacterial strains. A notable example includes the synthesis of piperidine-based compounds that demonstrated significant inhibitory effects against pathogenic bacteria .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, peptide analogs derived from this compound have shown selective inhibition of cysteine proteases such as IdeS and SpeB. These enzymes are crucial in bacterial virulence, indicating that aminopiperidine derivatives could serve as leads in developing antibacterial agents .

Table 1: Biological Activities of Piperidine Derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, various aminopiperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperidine ring significantly enhanced antimicrobial activity. For example, compounds with fluorinated groups showed increased potency due to improved interactions with bacterial cell membranes .

Case Study 2: Enzyme Inhibition

A series of peptide analogs derived from this compound were evaluated for their ability to inhibit cysteine proteases involved in bacterial infection mechanisms. The study revealed that certain modifications led to enhanced selectivity and potency against these targets, suggesting a promising avenue for developing new antibacterial therapies .

Properties

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679447 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876379-22-5 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.